REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([CH3:10])=[CH:8][CH3:9])[CH:6]=1.CC(C)=[O:13].C[N+]1([O-])CCOCC1.[OH2:23]>O=[Os](=O)(=O)=O>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:13])([CH:8]([OH:23])[CH3:9])[CH3:10])[CH:6]=1
|
Name
|
2-bromo-4-(1-methyl-propenyl)-thiophene
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(C1)C(=CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4.92 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
catalyst
|
Smiles
|
O=[Os](=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 h at the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of acetone in vacuo, it
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (70 mL×4)
|
Type
|
WASH
|
Details
|
The combined solution was washed with brine (70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CS1)C(C)(C(C)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |